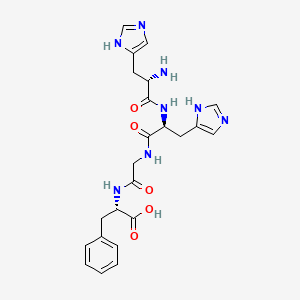
L-Histidyl-L-histidylglycyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidil-L-histidilglicil-L-fenilalanina es un compuesto peptídico compuesto por los aminoácidos histidina, glicina y fenilalanina. Los péptidos como este son de gran interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de L-Histidil-L-histidilglicil-L-fenilalanina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Reacción de Acoplamiento: Los aminoácidos se activan utilizando reactivos como HBTU o DIC y se acoplan al péptido unido a la resina.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando TFA (ácido trifluoroacético).
Escisión: El péptido completado se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y eliminadores como TIS (triisopropilsilano).
Métodos de Producción Industrial
La producción industrial de péptidos como L-Histidil-L-histidilglicil-L-fenilalanina a menudo emplea SPPS a gran escala o síntesis de péptidos en fase líquida (LPPS). Estos métodos están optimizados para un alto rendimiento y pureza, involucrando sintetizadores automatizados y procesos de purificación rigurosos como HPLC (cromatografía líquida de alta resolución).
Análisis De Reacciones Químicas
Tipos de Reacciones
L-Histidil-L-histidilglicil-L-fenilalanina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los residuos de histidina pueden oxidarse para formar radicales histidilo.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en la estructura del péptido.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Diversos reactivos dependiendo de la modificación deseada, como agentes acilantes para modificaciones del extremo N-terminal.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de residuos de histidina puede conducir a la formación de radicales histidilo, mientras que la reducción puede resultar en la escisión de enlaces disulfuro.
Aplicaciones Científicas De Investigación
L-Histidil-L-histidilglicil-L-fenilalanina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.
Biología: Se investiga su posible papel en la señalización celular y las interacciones proteicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluido su papel como péptido bioactivo.
Industria: Se utiliza en el desarrollo de materiales y productos farmacéuticos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de L-Histidil-L-histidilglicil-L-fenilalanina implica su interacción con objetivos moleculares y vías específicas. Los residuos de histidina pueden unirse a iones metálicos, facilitando diversos procesos bioquímicos. El péptido también puede interactuar con receptores de la superficie celular, influenciando las vías de señalización celular y modulando las actividades biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
Glicil-L-histidil-L-lisina: Un tripéptido con actividades biológicas similares, conocido por su papel en la cicatrización de heridas y el antienvejecimiento.
Glicil-L-histidil-L-fenilalanina: Otro tripéptido con propiedades comparables, utilizado en diversos estudios bioquímicos.
Unicidad
L-Histidil-L-histidilglicil-L-fenilalanina es única debido a su secuencia específica y la presencia de múltiples residuos de histidina, lo que puede mejorar sus propiedades de unión a metales y sus actividades biológicas en comparación con otros péptidos similares.
Propiedades
Número CAS |
195152-00-2 |
|---|---|
Fórmula molecular |
C23H28N8O5 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N8O5/c24-17(7-15-9-25-12-28-15)21(33)31-18(8-16-10-26-13-29-16)22(34)27-11-20(32)30-19(23(35)36)6-14-4-2-1-3-5-14/h1-5,9-10,12-13,17-19H,6-8,11,24H2,(H,25,28)(H,26,29)(H,27,34)(H,30,32)(H,31,33)(H,35,36)/t17-,18-,19-/m0/s1 |
Clave InChI |
IEUNRZAPMHVWJH-FHWLQOOXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















